4-Bromo-2-chlorobenzothioamide
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Overview
Description
4-Bromo-2-chlorobenzothioamide is an organic compound with the molecular formula C7H5BrClNS It is a derivative of benzothioamide, where the benzene ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorobenzothioamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chlorobenzothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzothioamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chlorobenzothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4-Bromo-2-chlorobenzonitrile: Similar in structure but with a nitrile group instead of a thioamide group.
4-Bromo-2-chlorobenzaldehyde: Contains an aldehyde group instead of a thioamide group.
4-Bromo-2-chlorobenzothiazole: Contains a thiazole ring instead of a thioamide group.
Uniqueness: 4-Bromo-2-chlorobenzothioamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the thioamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H5BrClNS |
---|---|
Molecular Weight |
250.54 g/mol |
IUPAC Name |
4-bromo-2-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |
InChI Key |
BHRJGRJPKSECRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=S)N |
Origin of Product |
United States |
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